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molecular formula C5Cl4N2O B8792662 2,4,6-Trichloropyrimidine-5-carbonyl chloride CAS No. 77456-66-7

2,4,6-Trichloropyrimidine-5-carbonyl chloride

Cat. No. B8792662
M. Wt: 245.9 g/mol
InChI Key: XJNDXSGINZSFDF-UHFFFAOYSA-N
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Patent
US07482355B2

Procedure details

To the subtitle product of step i) (5.0 g) in dichloroethane (25 ml) was added aza-bis-isobutyronitrile (25 mg) and the mixture heated to 60° C. Sulfuryl chloride (3.67 g) was then added and the reaction heated at 75° C. for 4 h. The same amount of aza-bis-isobutyronitrile (4×25 mg) and sulfuryl chloride (4×3.36 g) was added for 4 days on each day interval. The solvent was evaporated to give a yellow oil which was distilled under reduced pressure to yield the subtitle compound as a yellow oil. Yield 5.8 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aza-bis-isobutyronitrile
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
[Compound]
Name
aza-bis-isobutyronitrile
Quantity
25 mg
Type
reactant
Reaction Step Three
Quantity
3.36 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]=[O:10])=[C:4]([Cl:11])[N:3]=1.S(Cl)([Cl:15])(=O)=O>ClC(Cl)C>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]([C:9]([Cl:15])=[O:10])=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C=O)Cl
Name
aza-bis-isobutyronitrile
Quantity
25 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
3.67 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
aza-bis-isobutyronitrile
Quantity
25 mg
Type
reactant
Smiles
Name
Quantity
3.36 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 75° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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